
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride” likely contains an aminomethyl group and a tetrahydroquinoline structure. Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2, often obtained by alkylation . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a compound containing an aminomethyl group, is a colorless liquid that is classified as an alkanolamine .科学的研究の応用
Medicinal Chemistry Applications
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, research on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor. The presence of hydrophilic electron-withdrawing substituents at specific positions on the tetrahydroisoquinoline (THIQ) nucleus demonstrated synergistic effects in increasing PNMT-inhibitory potency and reducing affinity toward the alpha2-adrenoceptor, making it a significant subject for further pharmaceutical research (Grunewald et al., 1999).
Enzyme Inhibition Studies
The compound has also been involved in studies related to enzyme inhibition, particularly in the context of cancer research. Synthesized substituted 1,2,3,4-tetrahydroisoquinolines were evaluated as anticancer agents, indicating the compound's utility in developing novel therapeutic agents targeting specific cancer-related enzymes (Redda et al., 2010).
Fluorescence Studies
Research on N-aryl-2-aminoquinolines, which share a similar structural motif with 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, has delved into their luminescence properties. These studies are crucial for applications in biological imaging and sensors, as the fluorescence behavior of these compounds can be significantly influenced by substituents, providing insights into designing more effective fluorescent probes (Hisham et al., 2019).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, research on the synthesis of novel isoquinoline derivatives as potential CNS-agents indicates the versatility of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry. These compounds are synthesized from tetrahydro-1-oxoisoquinoline-4-carboxylic acids, showcasing the structural diversity and potential pharmacological applications of derivatives (Bonnaud et al., 1993).
Safety and Hazards
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJINZSXSSIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

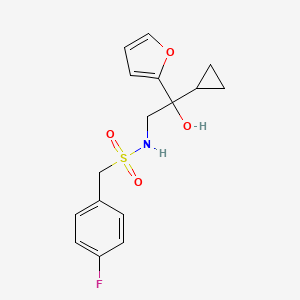

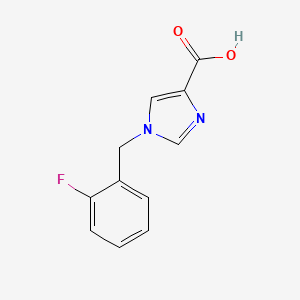
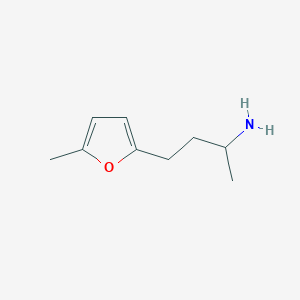
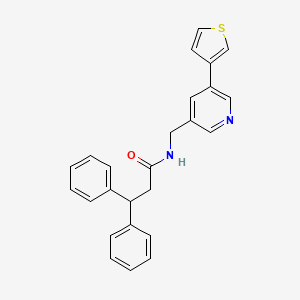
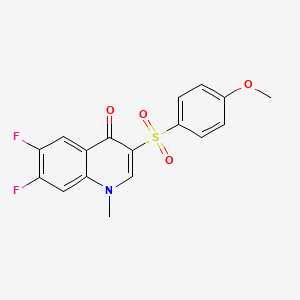

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
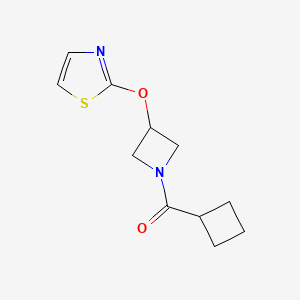

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
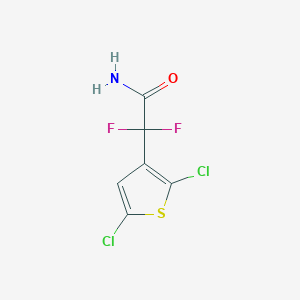
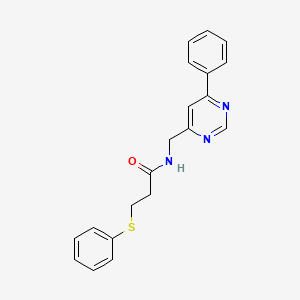
![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)